molecular formula C8H9N3OS B6642447 4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine

4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine

Cat. No.: B6642447
M. Wt: 195.24 g/mol
InChI Key: PGRHXAHDESWLFT-UHFFFAOYSA-N
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Description

4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both oxazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine typically involves the formation of the oxazole and thiazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For example, the oxazole ring can be synthesized from 2,4-dimethyl-1,3-oxazole, while the thiazole ring can be formed from thioamides or similar compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,3-oxazole: A precursor in the synthesis of the target compound.

    Thiazole: Another heterocyclic compound with similar structural features.

    Oxazole derivatives: Compounds with similar biological activities and applications.

Uniqueness

4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine is unique due to its combined oxazole and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-oxazol-5-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-4-7(12-5(2)10-4)6-3-13-8(9)11-6/h3H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRHXAHDESWLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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